molecular formula C7H6F2 B3349606 3-(Fluoromethyl)fluorobenzene CAS No. 2267-30-3

3-(Fluoromethyl)fluorobenzene

Cat. No. B3349606
CAS RN: 2267-30-3
M. Wt: 128.12 g/mol
InChI Key: XXFAKYKJDDMEGJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)fluorobenzene is a fluorinated compound with the CAS Registry Number 2267-30-3 . It contains a total of 15 atoms: 6 Hydrogen atoms, 7 Carbon atoms, and 2 Fluorine atoms .


Synthesis Analysis

The synthesis of 3-(Fluoromethyl)fluorobenzene can be achieved through various methods. One approach involves the use of enzymes, such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . Another method involves visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane .


Molecular Structure Analysis

The molecular formula of 3-(Fluoromethyl)fluorobenzene is C7H6F2 . Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

Fluoroalkylation reactions, such as those involving 3-(Fluoromethyl)fluorobenzene, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group into organic molecules . The unique fluorine effects in these reactions can dramatically influence the chemical outcome .

Mechanism of Action

The mechanism of action in the synthesis of 3-(Fluoromethyl)fluorobenzene involves the direct formation of the C-F bond by fluorinase, which is considered the most effective and promising method . This mode of activation is orchestrated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Safety and Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is a flammable liquid and vapor, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . More detailed safety data can be found in the Safety Data Sheet .

Future Directions

The incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules, offering a promising strategy for the discovery of novel pharmaceutical agents . The unique fluorine effects in organic reactions provide insights into fluoroalkylations, which can lead to the development of new synthetic methods .

properties

IUPAC Name

1-fluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFAKYKJDDMEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(fluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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